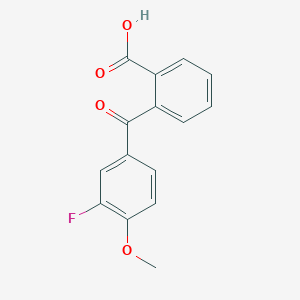

2-(3-Fluoro-4-methoxybenzoyl)benzoic acid

Description

Contextualization of 2-(3-Fluoro-4-methoxybenzoyl)benzoic acid within Fluorinated Aromatic Carboxylic Acid Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and fluorinated aromatic carboxylic acids are a prime example of this strategy's success. hokudai.ac.jptandfonline.com Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's physicochemical properties. tandfonline.comchemrxiv.org Strategic placement of fluorine atoms can alter acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.comnih.gov

In the case of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid, the fluorine atom on the benzoyl ring is expected to enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions. evitachem.com This reactivity is a valuable tool for synthetic chemists looking to introduce further functionalization. The presence of the carboxylic acid group provides a handle for various chemical transformations, including esterification and amidation, further expanding its synthetic potential. evitachem.com The strategic incorporation of fluorine is a widely used tactic in drug design to improve pharmacokinetic and pharmacodynamic profiles. tandfonline.com

Significance of Benzoylbenzoic Acid Scaffolds in Synthetic Intermediacy

The 2-benzoylbenzoic acid core structure is a well-established and important intermediate in organic synthesis. cymitquimica.comresearchgate.net These scaffolds are precursors to a variety of valuable compounds, including anthraquinones, phthalides, and other complex heterocyclic systems. dtic.milgoogle.com The synthesis of 2-benzoylbenzoic acids can be achieved through methods such as the Friedel-Crafts acylation of benzene (B151609) derivatives with phthalic anhydride (B1165640). google.com

The versatility of the benzoylbenzoic acid scaffold lies in the reactivity of its two key functional groups: the ketone and the carboxylic acid. The carboxylic acid can be readily converted into esters, amides, and acid chlorides, while the ketone can undergo reactions such as reduction, oxidation, and additions. evitachem.com This dual reactivity allows for the construction of a wide array of molecular architectures. Substituted 2-benzoylbenzoic acids are particularly useful as intermediates in the preparation of chromogenic phthalide (B148349) compounds used in carbonless duplicating systems and thermal marking systems. google.com

Overview of Current Research Trajectories Involving Structurally Related Compounds

While specific research on 2-(3-fluoro-4-methoxybenzoyl)benzoic acid is not extensively documented in publicly available literature, studies on structurally similar compounds highlight the research interest in this class of molecules. For instance, derivatives of 3-fluoro-4-methoxybenzoic acid have been investigated as intermediates in the synthesis of active pharmaceutical ingredients (APIs) for potential treatments of Alzheimer's disease. ossila.com The synthesis of oxadiazoles (B1248032) with antimicrobial applications has also utilized this related building block. ossila.com

Furthermore, research into benzyl (B1604629) and benzoyl benzoic acid derivatives has explored their potential as inhibitors of bacterial RNA polymerase-sigma factor interactions, indicating antimicrobial applications. nih.gov The modification of the substituents on the benzoyl and benzoic acid rings plays a crucial role in modulating the biological activity. nih.gov Studies on other fluorinated benzoic acid derivatives, such as 4-(methoxycarbonyl)-2-fluorobenzoic acid, have shown their use in preparing retinoid-X-receptor antagonists and agonists for potential treatments of obesity, diabetes, and cancer. nih.gov

Research Gaps and Future Perspectives for 2-(3-Fluoro-4-methoxybenzoyl)benzoic acid Studies

The current body of scientific literature presents a clear research gap concerning the specific synthesis, characterization, and application of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid. While the significance of its constituent parts—the fluorinated aromatic ring and the benzoylbenzoic acid scaffold—is well-established, dedicated studies on this particular molecule are lacking.

Future research should focus on several key areas:

Development of efficient and scalable synthetic routes to 2-(3-fluoro-4-methoxybenzoyl)benzoic acid.

Thorough characterization of its chemical and physical properties.

Exploration of its utility as a synthetic intermediate in the preparation of novel heterocyclic compounds, polymers, and functional materials.

Investigation of its potential biological activities , drawing inspiration from the applications of structurally related compounds in areas such as neurodegenerative diseases, infectious diseases, and oncology.

Given the proven track record of fluorinated benzoylbenzoic acid derivatives in medicinal chemistry and materials science, it is highly probable that 2-(3-fluoro-4-methoxybenzoyl)benzoic acid holds significant untapped potential as a valuable building block for future scientific discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-4-methoxybenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO4/c1-20-13-7-6-9(8-12(13)16)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKIZZGUBCBQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Analysis of 2 3 Fluoro 4 Methoxybenzoyl Benzoic Acid

Retrosynthetic Analysis of the 2-(3-Fluoro-4-methoxybenzoyl)benzoic Acid Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursor structures. For 2-(3-fluoro-4-methoxybenzoyl)benzoic acid, the most logical disconnection is the carbon-carbon bond between the carbonyl group and the benzoic acid ring. This bond is a key feature of the benzophenone (B1666685) core and its disconnection points toward a Friedel-Crafts acylation reaction, a powerful method for forming aryl ketones. arxiv.org

This retrosynthetic step identifies two primary synthons: an acylium cation derived from the benzoic acid portion and an activated aromatic ring. These synthons correspond to the practical starting materials: phthalic anhydride (B1165640) and 3-fluoroanisole (B32098) (1-fluoro-2-methoxybenzene). The forward synthesis would, therefore, involve the electrophilic aromatic substitution of 3-fluoroanisole with phthalic anhydride.

An alternative disconnection could be made at the carbon-carbon bond between the carbonyl group and the fluoromethoxy-substituted ring. This would suggest a reaction between a derivative of benzoic acid (e.g., benzoyl chloride) and a fluoromethoxy-substituted benzene (B151609) derivative. However, the first approach is often more direct for creating this class of keto-acids.

Classical and Modern Synthetic Approaches to Benzoylbenzoic Acid Derivatives

The synthesis of the benzoylbenzoic acid framework can be achieved through various classical and contemporary methods. These range from traditional electrophilic aromatic substitutions to modern transition-metal-catalyzed cross-coupling reactions.

The Friedel-Crafts acylation is a fundamental and widely used method for synthesizing aryl ketones. masterorganicchemistry.comorganic-chemistry.org The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). masterorganicchemistry.comwikipedia.org

Mechanism: The reaction mechanism proceeds through several key steps:

Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of phthalic anhydride, polarizing it and making the adjacent carbonyl carbon highly electrophilic. This complex effectively functions as an acylium ion source. masterorganicchemistry.comscribd.com

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3-fluoroanisole attacks the electrophilic carbonyl carbon. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. scribd.com

Deprotonation: A weak base, typically AlCl₄⁻ (formed from the catalyst), removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product. wikipedia.org

A crucial aspect of Friedel-Crafts acylation is that the product, an aryl ketone, is a moderate Lewis base and can form a stable complex with the Lewis acid catalyst. wikipedia.org This complexation deactivates the product, preventing further acylation. However, it also means that a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is typically required. The final ketone product is liberated by an aqueous workup which hydrolyzes the complex. wikipedia.orgscribd.com

Modern organic synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer an alternative for forming the C-C bond of the benzophenone core. sigmaaldrich.com Reactions like the Suzuki-Miyaura coupling could theoretically be employed. dntb.gov.ua

A potential cross-coupling strategy could involve:

The reaction of a boronic acid derivative of one aromatic ring with a halide or triflate derivative of the other. For instance, 2-carboxy-phenylboronic acid could be coupled with 1-bromo-3-fluoro-4-methoxybenzene under palladium catalysis, followed by oxidation of the resulting biaryl to the ketone.

A carbonylative cross-coupling, where a carbonyl group is inserted between two aromatic fragments, one functionalized as an organometallic reagent and the other as an organohalide.

These methods offer the advantage of milder reaction conditions compared to Friedel-Crafts acylation but often require more complex, multi-step preparations of the starting materials. flinders.edu.au

The synthesis of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid is inherently a multi-step process, as the starting materials themselves may require synthesis. For instance, the required substituted benzene, 3-fluoroanisole, can be prepared from commercially available precursors. Similarly, substituted benzoic acids are often synthesized from corresponding methyl esters via hydrolysis. A general procedure for hydrolyzing a methyl benzoate (B1203000) involves dissolving the ester in methanol (B129727) and treating it with a solution of sodium hydroxide (B78521) in water. After stirring, the solvent is removed, and the residue is dissolved in water and acidified to precipitate the benzoic acid. chemicalbook.com

In some cases, functional groups are manipulated late in the synthesis. For example, a related compound, 3-fluoro-4-hydroxy benzoic acid, can be synthesized by demethylating 3-fluoro-4-methoxy benzoic acid using a strong acid like hydrobromic acid in acetic acid. prepchem.com This highlights how precursor molecules can be designed and modified to achieve the desired substitution pattern on the final target. google.comorgsyn.org

Table 1: Comparison of Key Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Electrophilic acylation of an arene with an acid anhydride using a Lewis acid catalyst. organic-chemistry.org | High-yielding, well-established, uses readily available starting materials. | Requires stoichiometric amounts of a moisture-sensitive catalyst, harsh conditions. wikipedia.org |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide. dntb.gov.ua | Mild reaction conditions, high functional group tolerance. | Requires multi-step synthesis of precursors, potential for catalyst leaching. dntb.gov.ua |

Regioselective and Stereoselective Synthesis Methodologies

Regioselectivity: In the context of the Friedel-Crafts acylation of 3-fluoroanisole, regioselectivity is a critical consideration. The position of the incoming acyl group is directed by the existing substituents on the aromatic ring.

The methoxy (B1213986) group (-OCH₃) is a powerful activating group and is ortho, para-directing.

The fluoro group (-F) is a deactivating group (due to its electronegativity) but is also ortho, para-directing (due to resonance).

When both are present, the powerful activating effect of the methoxy group dominates. The acylation is expected to occur at the positions ortho or para to the methoxy group. Since the para position is occupied by the fluorine atom, the reaction will be directed to the two ortho positions. Of these, the position adjacent to the fluorine atom is sterically hindered. Therefore, the acylation is highly likely to occur at the position ortho to the methoxy group and meta to the fluoro group, leading to the desired 2-(3-fluoro-4-methoxybenzoyl)benzoic acid isomer.

Stereoselectivity: The target molecule, 2-(3-fluoro-4-methoxybenzoyl)benzoic acid, is achiral and does not have any stereocenters. Therefore, stereoselective synthesis methodologies are not applicable in this case.

Optimization of Reaction Conditions and Yield Enhancement Protocols

Optimizing the reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation.

For a Friedel-Crafts acylation , key parameters to optimize include:

Catalyst: While aluminum trichloride (AlCl₃) is most common, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be screened. masterorganicchemistry.com

Solvent: The choice of solvent is critical. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are often used. Acetonitrile can also be effective and is considered a "greener" option. scielo.br

Temperature: These reactions are often started at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then warmed to room temperature or refluxed to drive the reaction to completion. scribd.com

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can determine the optimal reaction time, preventing the formation of degradation products. scielo.br

For cross-coupling reactions , optimization involves a different set of variables:

Palladium Source: Various palladium pre-catalysts can be used. sigmaaldrich.com

Ligand: The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is crucial for catalyst stability and activity. nih.gov

Base and Solvent: A wide range of bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane) must be screened to find the ideal combination for the specific substrates. nih.govresearchgate.net

Table 2: Variables for Reaction Optimization in Friedel-Crafts Acylation

| Parameter | Variable | Potential Impact on Yield/Selectivity |

| Catalyst | AlCl₃, FeCl₃, ZnCl₂ | Affects reaction rate and can influence regioselectivity. |

| Solvent | Dichloromethane, Nitrobenzene, CS₂ | Can affect solubility of reactants and catalyst activity. |

| Temperature | 0 °C to Reflux | Higher temperatures increase reaction rate but may lead to side products. |

| Stoichiometry | Reactant and Catalyst Ratios | Using a slight excess of the acylating agent or ensuring a full equivalent of catalyst can drive the reaction to completion. |

Green Chemistry Principles in the Synthesis of 2-(3-Fluoro-4-methoxybenzoyl)benzoic acid Analogues

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. For analogues of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid, which are structurally related to important diaryl ketone and benzophenone scaffolds, the application of green chemistry is crucial for minimizing environmental impact and enhancing process safety and efficiency. This involves the adoption of alternative reagents, solvent-free conditions, renewable starting materials, and energy-efficient reaction protocols.

A significant area for the application of green chemistry in the synthesis of these analogues is the Friedel-Crafts acylation reaction, a key step in forming the benzoylbenzoic acid core. Traditional methods often rely on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate substantial quantities of corrosive and hazardous waste. organic-chemistry.org Greener alternatives focus on the use of reusable solid acid catalysts, ionic liquids, and solvent-free conditions. ruc.dkgoogle.com

Another critical transformation in the synthesis of these analogues is the introduction of the fluorine substituent. Conventional fluorination methods can involve harsh reagents and conditions. tandfonline.com Modern, greener approaches to aromatic fluorination include solid-state mechanochemical protocols that avoid the use of high-boiling, toxic solvents and can be performed under ambient conditions. rsc.orgrsc.org

Furthermore, the principles of green chemistry encourage the use of renewable feedstocks. Research into lignin (B12514952) valorization has shown that benzoic acid derivatives can be obtained from this abundant biopolymer, offering a sustainable alternative to petroleum-based starting materials for the synthesis of APIs. rsc.org

The adoption of these green chemistry principles not only addresses environmental concerns but also aligns with the economic and safety demands of modern pharmaceutical manufacturing. By designing synthetic routes that are inherently safer, more energy-efficient, and produce less waste, the production of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid analogues can be made more sustainable.

Detailed Research Findings

Recent research has highlighted several green chemistry strategies applicable to the synthesis of benzoylbenzoic acid derivatives and related structures.

Catalysis: The development of recyclable catalysts is a cornerstone of green chemistry. For Friedel-Crafts acylations, bismuth triflate (Bi(OTf)₃) has emerged as a water-tolerant and reusable Lewis acid catalyst that can be employed under solvent-free, microwave-irradiated conditions. ruc.dk This approach significantly reduces reaction times and waste compared to traditional methods. Similarly, chloroaluminate ionic liquids have been used as recyclable catalysts for the acylation of benzene with phthalic anhydride to produce o-benzoylbenzoic acid, avoiding the problematic waste streams associated with AlCl₃. google.com The use of methanesulfonic anhydride has also been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations, generating minimal and biodegradable waste. organic-chemistry.org

Solvent-Free and Alternative Solvent Systems: The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free syntheses of diaryl ketones and related heterocycles have been successfully demonstrated using mechanochemistry (ball milling) and by simply heating the neat reactants. tandfonline.commdpi.comwjpmr.com These methods often lead to faster reactions and easier product isolation. When a solvent is necessary, water is an ideal green choice. Green and convenient syntheses of 2-aroylbenzofurans, which share a similar structural motif, have been developed in aqueous media using a phase transfer catalyst. arabjchem.org

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has been shown to be a powerful tool for accelerating reactions and improving energy efficiency. rasayanjournal.co.inarkat-usa.org The synthesis of various benzoic acid derivatives and heterocyclic compounds has been achieved with significantly reduced reaction times and improved yields under microwave irradiation compared to conventional heating. ijprdjournal.comnih.gov

Atom Economy and Waste Reduction: The concept of atom economy, which focuses on maximizing the incorporation of starting materials into the final product, is central to green synthesis. Methodologies like multicomponent reactions are being increasingly explored for the synthesis of APIs as they can generate molecular complexity in a single step, improving step economy and reducing the need for intermediate purification. mdpi.com Furthermore, the development of continuous flow chemistry for API synthesis offers advantages in terms of safety, efficiency, and waste minimization. semanticscholar.orgnih.gov

The following interactive data tables summarize and compare traditional and greener approaches for key synthetic steps relevant to the preparation of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid analogues.

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation

| Catalyst | Acylating Agent | Solvent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| AlCl₃ (stoichiometric) | Aroyl chloride | Dichloromethane | Reflux | High reactivity | Large amount of hazardous waste, moisture sensitive |

| Bismuth Triflate (catalytic) | Benzoic anhydride | Solvent-free | Microwave, 110°C | Recyclable catalyst, short reaction time, high yield | Requires microwave reactor |

| Chloroaluminate Ionic Liquid | Phthalic anhydride | Ionic liquid | 60°C | Recyclable catalyst, mild conditions | Product separation can be challenging |

Table 2: Greener Approaches to Aromatic Fluorination

| Method | Fluorinating Agent | Solvent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Balz–Schiemann Reaction | HBF₄, NaNO₂ | - | High temperature | Well-established | Use of diazonium salts (potentially explosive), thermal decomposition |

| Halex Reaction | KF | DMSO, Sulfolane | High temperature | Applicable to electron-deficient aromatics | High-boiling, toxic solvents, harsh conditions |

Table 3: Impact of Energy Source on Synthesis

| Energy Source | Reaction Type | Solvent | Reaction Time | Yield | Key Green Advantage |

|---|---|---|---|---|---|

| Conventional Heating (Oil Bath) | Esterification | Toluene | Several hours | Moderate | - |

| Microwave Irradiation | Esterification | Solvent-free | Minutes | High | Drastic reduction in reaction time and energy consumption |

| Conventional Heating (Reflux) | Hydrolysis of benzamide | Water | 1 hour | Moderate | - |

Chemical Reactivity Profiles and Mechanistic Investigations of 2 3 Fluoro 4 Methoxybenzoyl Benzoic Acid

Electrophilic and Nucleophilic Reaction Pathways of the Benzoylbenzoic Acid Moiety

The benzoylbenzoic acid framework of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid presents two aromatic rings with distinct electronic characteristics, influencing their susceptibility to electrophilic and nucleophilic attack. The benzoyl group is an electron-withdrawing group, which deactivates the benzene (B151609) ring to which it is directly attached, making it less susceptible to electrophilic aromatic substitution. Conversely, the benzoic acid moiety, also containing a deactivating carboxyl group, will direct incoming electrophiles to the meta position relative to the carboxyl group quora.com.

Nucleophilic aromatic substitution (SNAr) reactions are also a consideration. The presence of electron-withdrawing groups can facilitate the attack of nucleophiles on the aromatic ring. For SNAr to occur, a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required. In the case of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid, the fluorine atom could potentially act as a leaving group in nucleophilic aromatic substitution reactions under specific conditions researchgate.net.

Role of Fluoro and Methoxy (B1213986) Substituents in Directing Aromatic Reactivity

The reactivity of the two aromatic rings in 2-(3-fluoro-4-methoxybenzoyl)benzoic acid is further modulated by the fluoro and methoxy substituents on the benzoyl portion of the molecule.

Electronic Effects on Reaction Kinetics and Thermodynamics

The fluorine atom at the 3-position is an electron-withdrawing group due to its high electronegativity, which it exerts through a negative inductive effect (-I). This effect decreases the electron density of the aromatic ring, thereby reducing its reactivity towards electrophiles.

The interplay of these electronic effects from the fluoro and methoxy groups creates a complex reactivity pattern on the benzoyl ring, influencing the kinetics and thermodynamics of potential reactions.

Steric Hindrance Considerations in Substituted Benzoic Acids

The presence of the bulky 3-fluoro-4-methoxybenzoyl group at the ortho position of the benzoic acid moiety introduces significant steric hindrance. This "ortho effect" can influence the reactivity of the carboxylic acid group wikipedia.orgvedantu.com. The steric bulk can force the carboxyl group out of the plane of the benzene ring, which can inhibit resonance between the carboxyl group and the ring. This disruption of coplanarity can, in some cases, increase the acidity of the benzoic acid compared to its meta and para isomers rsc.orgresearchgate.net. This steric hindrance will also play a crucial role in directing the approach of reagents to the carboxylic acid and ketone functional groups, as well as influencing the regioselectivity of any potential reactions on the benzoic acid ring.

Reaction Mechanisms of Functional Group Interconversions

The 2-(3-fluoro-4-methoxybenzoyl)benzoic acid molecule possesses two key functional groups, a carboxylic acid and a ketone, each with its characteristic reactivity that allows for a range of chemical transformations.

Carboxylic Acid Functionalization (e.g., Conversion to Acyl Chlorides, Esters, Amides)

The carboxylic acid group is a versatile functional handle that can be converted into several derivatives.

Conversion to Acyl Chlorides: Carboxylic acids can be converted to the more reactive acyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is then attacked by a chloride ion to yield the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. For instance, a general procedure for synthesizing benzoyl chlorides from benzoic acids involves refluxing the acid in thionyl chloride evitachem.com.

Conversion to Esters: Esterification of carboxylic acids can be achieved by reacting them with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol. Subsequent dehydration yields the ester. The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion iajpr.com.

Conversion to Amides: The direct reaction of a carboxylic acid with an amine is typically slow due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are often employed to facilitate amide bond formation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄) can be used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine nih.gov. One general procedure for amide synthesis involves the condensation of a carboxylic acid and an amine in the presence of TiCl₄ in pyridine (B92270) at elevated temperatures nih.gov.

A summary of typical reagents for these transformations is presented in the table below.

| Transformation | Reagent(s) |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

| Esterification (Fischer) | Alcohol (R'OH), Acid catalyst (e.g., H₂SO₄) |

| Amide Formation | Amine (R'₂NH), Coupling agent (e.g., DCC, TiCl₄) |

Ketone Reactivity (e.g., Reduction, Derivatization)

The ketone functional group within the benzoyl moiety is also amenable to a variety of chemical transformations.

Reduction: The ketone can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol.

Derivatization: Ketones can react with a variety of reagents to form derivatives, which can be useful for characterization or further synthetic manipulations. For example, reaction with hydrazines can form hydrazones, and reaction with hydroxylamine (B1172632) can form oximes. These reactions involve the nucleophilic addition of the nitrogen-containing reagent to the carbonyl carbon, followed by dehydration.

The specific conditions and outcomes of these reactions on 2-(3-fluoro-4-methoxybenzoyl)benzoic acid would be influenced by the electronic and steric factors discussed previously.

Aromatic Substitution Reactions on the Fluorinated and Methoxylated Phenyl Rings

The structure of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid presents two distinct aromatic rings susceptible to electrophilic and nucleophilic substitution reactions. The reactivity and regioselectivity of these reactions are dictated by the directing effects of the existing substituents.

The first ring, the 3-fluoro-4-methoxyphenyl group, is activated towards electrophilic aromatic substitution by the electron-donating methoxy group (-OCH3) and moderately deactivated by the electron-withdrawing but ortho, para-directing fluoro group (-F). The powerful activating and ortho, para-directing effect of the methoxy group is expected to dominate. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group. Given that the para position is occupied by the benzoyl group, substitution will preferentially occur at the positions ortho to the methoxy group. The fluorine atom, being a halogen, is also an ortho, para-director, further reinforcing substitution at the position ortho to both the fluorine and methoxy groups.

The second aromatic ring, the 2-carboxyphenyl group, is strongly deactivated towards electrophilic aromatic substitution by the electron-withdrawing carboxylic acid (-COOH) and benzoyl (-CO-) groups. Both are meta-directing groups. Consequently, any electrophilic substitution on this ring would be significantly slower than on the other ring and would be directed to the positions meta to both the carboxyl and benzoyl groups.

Conversely, the 3-fluoro-4-methoxyphenyl ring is a potential substrate for nucleophilic aromatic substitution (SNA_r). The presence of the electron-withdrawing benzoyl group and the fluorine atom can facilitate the attack of nucleophiles, particularly at the carbon atom bearing the fluorine. Such reactions typically proceed via an addition-elimination mechanism, where the rate-determining step is the formation of a resonance-stabilized carbanion (a Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups. masterorganicchemistry.comyoutube.comchemistrysteps.com

Table 1: Predicted Regioselectivity of Aromatic Substitution Reactions

| Ring | Substituents | Predicted Major Product(s) of Electrophilic Substitution | Predicted Major Product(s) of Nucleophilic Substitution |

|---|---|---|---|

| 3-Fluoro-4-methoxyphenyl | -F, -OCH3, -CO-Ar | Substitution ortho to the methoxy and fluoro groups | Substitution of the fluorine atom |

| 2-Carboxyphenyl | -COOH, -CO-Ar | Substitution meta to the carboxyl and benzoyl groups | Generally unreactive towards nucleophilic substitution |

Cyclodehydration and Intramolecular Reaction Mechanisms of Benzoylbenzoic Acids

A characteristic reaction of 2-benzoylbenzoic acids is their ability to undergo intramolecular cyclodehydration to form substituted anthraquinones. This acid-catalyzed reaction involves an intramolecular electrophilic acylation of the second aromatic ring by the protonated carboxylic acid.

The mechanism commences with the protonation of the carboxylic acid group, forming a highly electrophilic acylium ion. This is followed by the attack of the electron-rich 3-fluoro-4-methoxyphenyl ring onto the acylium ion. The activating effect of the methoxy group on this ring facilitates this intramolecular attack. The subsequent loss of a proton and dehydration leads to the formation of the corresponding substituted anthraquinone (B42736). The presence of the activating methoxy group is expected to promote this cyclization, while the deactivating effect of the fluorine atom might have a minor retarding influence. This reaction is a crucial step in the synthesis of many substituted anthraquinone dyes and pigments. researchgate.netgoogle.comyoutube.com

Table 2: Key Steps in the Cyclodehydration of 2-(3-Fluoro-4-methoxybenzoyl)benzoic Acid

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of the carboxylic acid | Protonated carboxylic acid |

| 2 | Formation of the acylium ion | Acylium ion |

| 3 | Intramolecular electrophilic attack | Spiro carbocation intermediate |

| 4 | Deprotonation and dehydration | Substituted anthraquinone |

Photochemical and Electrochemical Properties and Transformations (if applicable)

The photochemical and electrochemical behavior of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid can be inferred from studies on substituted benzophenones, as it contains a benzophenone (B1666685) core structure.

Photochemical Properties: Benzophenone and its derivatives are well-known for their photochemical reactivity, which is initiated by the absorption of UV light to form an excited singlet state. This singlet state rapidly undergoes intersystem crossing to a more stable triplet state. bgsu.edu The triplet state of benzophenone is a powerful hydrogen atom abstractor. In the presence of a suitable hydrogen donor, photoreduction can occur, leading to the formation of a benzhydrol derivative. bgsu.edunih.gov For 2-(3-fluoro-4-methoxybenzoyl)benzoic acid, intramolecular hydrogen abstraction from the carboxylic acid group or intermolecular abstraction from a solvent could potentially occur upon irradiation. The presence of the fluoro and methoxy substituents may influence the energy levels of the excited states and the quantum yield of these photochemical processes. acs.org

Electrochemical Properties: The electrochemical properties of benzophenone derivatives have been studied, revealing that they can undergo reduction at the carbonyl group. monash.edu The reduction typically occurs in two one-electron steps, first forming a radical anion and then a dianion. The presence of substituents on the aromatic rings can affect the reduction potential. acs.org For 2-(3-fluoro-4-methoxybenzoyl)benzoic acid, the electron-withdrawing fluorine atom and the electron-donating methoxy group on one ring, along with the carboxyl group on the other, will influence the electron density at the carbonyl group and thus its reduction potential. Similarly, oxidation of the methoxy-substituted ring might be possible under certain electrochemical conditions. The electrochemical degradation of benzophenone derivatives has also been investigated, often involving hydroxylation and ring-opening reactions. nih.gov

Table 3: Potential Photochemical and Electrochemical Transformations

| Process | Description | Potential Product(s) |

|---|---|---|

| Photoreduction | Hydrogen atom abstraction by the excited triplet state of the carbonyl group | Benzhydrol derivative |

| Electrochemical Reduction | Stepwise one-electron reduction of the carbonyl group | Radical anion, dianion |

| Electrochemical Oxidation | Oxidation of the electron-rich methoxy-substituted ring | Cationic species, further oxidation products |

Derivatization and Structural Modification Strategies for 2 3 Fluoro 4 Methoxybenzoyl Benzoic Acid Analogues

Synthesis of Esters and Amides of 2-(3-Fluoro-4-methoxybenzoyl)benzoic Acid

The carboxylic acid group is the most readily derivatized functionality in 2-(3-fluoro-4-methoxybenzoyl)benzoic acid. Standard organic synthesis protocols can be employed to convert it into a wide range of esters and amides, thereby modulating properties such as solubility, steric bulk, and hydrogen bonding capability.

Esterification is commonly achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, for milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or conversion to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, can be utilized. rsc.org Aromatic carboxylic anhydrides have also been demonstrated as effective reagents for esterification, often catalyzed by a Lewis acid. tcichemicals.com

Amide synthesis follows similar pathways. The activated carboxylic acid, typically as an acyl chloride or an active ester, readily reacts with primary or secondary amines to form the corresponding amide. Direct conversion using amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an amine is a common and efficient method.

Table 1: Representative Esterification and Amidation Reactions

| Derivative Type | Reactant | Reagents | Product |

|---|---|---|---|

| Ester | Alcohol (e.g., Methanol) | H₂SO₄ (catalyst), heat | Methyl 2-(3-fluoro-4-methoxybenzoyl)benzoate |

| Ester | Alcohol (e.g., Ethanol) | 1. SOCl₂ 2. Pyridine (B92270) | Ethyl 2-(3-fluoro-4-methoxybenzoyl)benzoate | | Amide | Primary Amine (e.g., Aniline) | EDC, HOBt | N-phenyl-2-(3-fluoro-4-methoxybenzoyl)benzamide | | Amide | Ammonia | 1. Oxalyl Chloride 2. NH₃ | 2-(3-fluoro-4-methoxybenzoyl)benzamide |

Functionalization of the Carboxylic Acid Group for Conjugation or Polymerization

Beyond simple esters and amides, the carboxylic acid group serves as a handle for conjugation to other molecules or for incorporation into polymeric structures. For conjugation, the carboxyl group is typically activated to facilitate covalent bond formation with nucleophilic groups (e.g., amines, thiols) on a target molecule, such as a peptide, protein, or fluorescent dye. A common strategy involves forming an N-hydroxysuccinimide (NHS) ester, which is stable enough to be isolated but highly reactive toward primary amines.

For polymerization, 2-(3-fluoro-4-methoxybenzoyl)benzoic acid can be modified to act as a monomer. One approach is to introduce a second functional group capable of polymerization. For instance, the carboxylic acid could be reduced to a primary alcohol, and this new hydroxyl group, along with another functional group on the aromatic ring, could participate in step-growth polymerization to form polyesters or polyethers. Another strategy involves converting the parent molecule into a polymerizable derivative, such as an acrylate. The Knoevenagel condensation of related substituted benzaldehydes with cyanoacetates to form polymerizable acrylates demonstrates the feasibility of incorporating such aromatic structures into polymers. chemrxiv.orgchemrxiv.org These functional polymers can have applications in materials science due to their specific optical or thermal properties.

Modification of Aromatic Rings: Substitution and Annulation Reactions

The two aromatic rings of the parent compound offer opportunities for further functionalization through electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of new functional groups.

Ring A (substituted with -F and -OCH₃): This ring is activated towards electrophilic substitution. The methoxy (B1213986) group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating (by induction) but ortho-, para-directing group. Substitution is most likely to occur on this ring, directed by the powerful methoxy group.

Ring B (substituted with the benzoyl and carboxyl groups): This ring is strongly deactivated due to the electron-withdrawing nature of both the ketone and carboxylic acid groups, which are meta-directors.

Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to proceed selectively on the fluoro-methoxy substituted ring.

Annulation reactions, which build a new ring onto the existing scaffold, can create more complex, rigid polycyclic structures. For instance, a Friedel-Crafts-type intramolecular cyclization could potentially be used to form a fluorenone core, depending on the specific substrate and reaction conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product Position |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution ortho to the methoxy group on Ring A |

| Bromination | Br₂, FeBr₃ | Substitution ortho to the methoxy group on Ring A |

| Acylation | RCOCl, AlCl₃ | Substitution ortho to the methoxy group on Ring A |

Introduction of Heterocyclic Moieties for Enhanced Academic Utility

The inherent keto-acid functionality of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid is a valuable synthon for the construction of fused heterocyclic systems. The 1,4-relationship between the ketone and carboxylic acid allows for cyclocondensation reactions with various dinucleophiles to yield a range of heterocyclic structures.

For example, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives can lead to the formation of a phthalazinone ring system. Similarly, condensation with hydroxylamine (B1172632) could yield a phthalazinone-N-oxide derivative. These reactions transform the benzoylbenzoic acid core into a more complex, planar, and rigid heterocyclic structure, which can be of interest in medicinal chemistry and materials science. The synthesis of fused heterocyclic benzoic acids via ortho-lithiation and reaction with electrophiles is another advanced method for creating novel, functionalized heterocyclic compounds from benzoic acid precursors. googleapis.com

Supramolecular Chemistry Involving 2-(3-Fluoro-4-methoxybenzoyl)benzoic Acid Derivatives

The non-covalent interactions of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid derivatives are critical in determining their solid-state structure and properties. The carboxylic acid group is a primary driver of supramolecular assembly through the formation of robust hydrogen bonds.

Crystal structure analyses of closely related compounds, such as 2-fluoro-4-(methoxycarbonyl)benzoic acid, reveal the formation of classic centrosymmetric dimers in the solid state. researchgate.netnih.gov In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. nih.govpsu.edu It is highly probable that 2-(3-fluoro-4-methoxybenzoyl)benzoic acid would exhibit similar dimeric pairing.

Table 3: Potential Non-Covalent Interactions in Derivatives

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | Carboxyl O-H | Carbonyl O (of another molecule) | Forms characteristic head-to-head dimers researchgate.netnih.gov |

| Hydrogen Bond | Aromatic C-H | Carbonyl O / Methoxy O | Consolidates crystal packing psu.edu |

| Hydrogen Bond | Aromatic C-H | Fluorine (F) | Directional interaction influencing packing psu.edu |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contributes to crystal stability |

Advanced Analytical Characterization Methodologies in Research on 2 3 Fluoro 4 Methoxybenzoyl Benzoic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid. Each technique provides unique information about the compound's atomic composition and bonding, collectively confirming its identity and purity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-(3-fluoro-4-methoxybenzoyl)benzoic acid, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the carbon-hydrogen framework.

In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The methoxy (B1213986) group (-OCH₃) protons would exhibit a characteristic singlet peak further upfield, likely around δ 3.8-4.0 ppm. The acidic proton of the carboxylic acid group is often broad and may appear at a significantly downfield chemical shift, sometimes exceeding δ 10 ppm.

¹³C NMR provides information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbons of the ketone and carboxylic acid groups (typically δ 165-200 ppm), the aromatic carbons (δ 110-160 ppm), and the methoxy carbon (δ 55-60 ppm). The fluorine atom will cause splitting of the signals for nearby carbon atoms (C-F coupling), which is a key diagnostic feature for confirming its position on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(3-Fluoro-4-methoxybenzoyl)benzoic Acid

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | > 10 (broad) | ~167 | Proton signal is often broad and its position is concentration-dependent. |

| Ketone Carbonyl (C=O) | N/A | ~195 | |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | 110 - 160 | Complex splitting patterns are expected due to proton-proton coupling. |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 (singlet) | ~56 | A sharp, single peak integrating to three protons. |

| Aromatic Carbons (Ar-C) | N/A | 110 - 160 | Carbons bonded to or near the fluorine atom will show C-F coupling. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid is expected to show several characteristic absorption bands.

The most prominent feature for a carboxylic acid is the very broad O-H stretching band, which typically appears in the range of 3300 to 2500 cm⁻¹. acs.orgsigmaaldrich.com This broadness is a result of hydrogen bonding. acs.org The carbonyl (C=O) stretching vibration of the carboxylic acid group is expected between 1760 and 1690 cm⁻¹, while the ketone carbonyl stretch would appear in a similar region, typically 1700-1680 cm⁻¹ for aryl ketones. sigmaaldrich.comcymitquimica.com Conjugation with the aromatic rings can lower these frequencies. sigmaaldrich.com Other key absorptions include C-O stretching vibrations for the carboxylic acid and ether groups (around 1320-1210 cm⁻¹) and aromatic C=C stretching vibrations in the 1600-1400 cm⁻¹ region. cymitquimica.comresearchgate.net The C-F bond stretch typically appears in the 1400-1000 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for 2-(3-Fluoro-4-methoxybenzoyl)benzoic Acid

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Carboxylic Acid C=O | Stretch | 1760 - 1690 | Strong |

| Ketone C=O | Stretch | 1700 - 1680 | Strong |

| Aromatic C=C | Stretch | 1600 - 1400 | Medium to Weak |

| Carboxylic Acid/Ether C-O | Stretch | 1320 - 1210 | Strong |

| Carbon-Fluorine C-F | Stretch | 1400 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of the compound, confirming its elemental formula, and to study its fragmentation patterns, which can provide structural information.

For 2-(3-fluoro-4-methoxybenzoyl)benzoic acid (C₁₅H₁₁FO₄), the molecular weight is 274.24 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z 274. Subsequent fragmentation can provide structural clues. Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). Other expected fragments could arise from the cleavage of the benzoyl group.

Table 3: Expected Key Ions in the Mass Spectrum of 2-(3-Fluoro-4-methoxybenzoyl)benzoic Acid

| m/z Value | Ion Formula | Description |

| 274 | [C₁₅H₁₁FO₄]⁺ | Molecular Ion (M⁺) |

| 257 | [C₁₅H₁₀FO₃]⁺ | Loss of •OH radical from the carboxylic acid |

| 229 | [C₁₄H₁₀FO₂]⁺ | Loss of •COOH radical |

| 135 | [C₇H₄FO]⁺ | Fragment corresponding to the fluoromethoxybenzoyl cation |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid in the solid state.

Chromatographic Methods for Purification and Analytical Purity Determination (e.g., HPLC)

Chromatographic techniques are vital for both the purification of synthesized compounds and the determination of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

A reversed-phase HPLC method would be suitable for analyzing 2-(3-fluoro-4-methoxybenzoyl)benzoic acid. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water (often with an acid like acetic or phosphoric acid to control ionization) and an organic solvent such as acetonitrile or methanol (B129727). The components of the sample are separated based on their differential partitioning between the two phases. The purity of the compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks, often detected using a UV detector set at a wavelength where the aromatic rings absorb strongly (e.g., 254 nm). This method can effectively separate the target compound from starting materials, by-products, and other impurities, allowing for accurate purity assessment.

Thermal Analysis Techniques for Phase Transitions and Stability in Research Settings (e.g., DSC, TGA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key methods for characterizing the thermal behavior of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting point, and to study phase transitions. A DSC thermogram for 2-(3-fluoro-4-methoxybenzoyl)benzoic acid would show a sharp endothermic peak corresponding to its melting point. For comparison, the melting point of the related compound 3-fluoro-4-methoxybenzoic acid is 211–213 °C, while that of 2-benzoylbenzoic acid is 126–129 °C. researchgate.net DSC can reveal the presence of impurities, which would typically broaden the melting peak and lower the melting point.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of a compound and determine its decomposition temperature. A TGA curve for 2-(3-fluoro-4-methoxybenzoyl)benzoic acid would show a stable mass up to a certain temperature, after which a significant mass loss would indicate decomposition. This information is critical for understanding the compound's stability under thermal stress and for defining its handling and storage conditions.

Theoretical and Computational Chemistry Studies of 2 3 Fluoro 4 Methoxybenzoyl Benzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for predicting the electronic structure and reactivity of molecules. researchgate.net For a molecule like 2-(3-fluoro-4-methoxybenzoyl)benzoic acid, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G), would be employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. scialert.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scialert.net

For 2-(3-fluoro-4-methoxybenzoyl)benzoic acid, the HOMO is expected to be localized primarily on the methoxy-substituted phenyl ring, which is the more electron-rich portion of the molecule. Conversely, the LUMO would likely be distributed over the benzoyl group and the fluoro-substituted ring, the more electron-deficient regions. The energy of these orbitals dictates the molecule's behavior as an electron donor or acceptor. The HOMO-LUMO gap would explain the molecule's photochemical activity and the nature of its electronic charge transfer interactions. scialert.net

Table 1: Predicted Frontier Molecular Orbital Energies for Aromatic Ketones

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzophenone (B1666685) (Analog) | -6.7 | -1.8 | 4.9 |

| 2-Benzoylbenzoic Acid (Analog) | -6.9 | -2.1 | 4.8 |

| 2-(3-Fluoro-4-methoxybenzoyl)benzoic acid (Predicted) | -6.5 | -2.0 | 4.5 |

Note: Values for analog compounds are representative and derived from computational studies. The values for the target compound are predictive.

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution on a molecule's surface, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule. wuxiapptec.com

In an MEP map of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid, distinct regions of positive and negative potential would be visible.

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the carbonyl and carboxylic acid groups, as well as the methoxy (B1213986) group. researchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential would be located near the acidic hydrogen of the carboxylic acid group, highlighting its propensity for deprotonation. wuxiapptec.com The carbon atom of the carbonyl group would also exhibit a positive potential.

Neutral Regions (Green): These areas typically correspond to the non-polar hydrocarbon portions of the aromatic rings.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For 2-(3-fluoro-4-methoxybenzoyl)benzoic acid, MD simulations would be essential for exploring its conformational landscape and understanding how it interacts with other molecules, such as solvents or biological macromolecules. rsc.org

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can accurately predict various spectroscopic properties, providing a powerful complement to experimental data. By calculating vibrational frequencies using DFT, one can simulate the Infrared (IR) and Raman spectra of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid. These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic stretching of the C=O (carbonyl and carboxyl) and O-H groups. rsc.org

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of vertical electronic excitations, corresponding to the absorption maxima (λmax). longdom.org The calculations would likely predict transitions involving the promotion of an electron from the HOMO to the LUMO (n→π* and π→π* transitions), which are characteristic of aromatic ketones. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computationally predicted, providing valuable information for structural elucidation. researchgate.net

Table 2: Predicted Spectroscopic Data for 2-(3-Fluoro-4-methoxybenzoyl)benzoic acid

| Spectroscopic Technique | Predicted Key Signals |

|---|---|

| IR (cm⁻¹) | ~3000 (O-H stretch), ~1700 (C=O carboxyl stretch), ~1660 (C=O ketone stretch), ~1250 (C-O stretch) |

| UV-Vis (nm, λmax) | ~250 (π→π* transition), ~330 (n→π* transition) |

| ¹³C NMR (ppm) | ~195 (ketone C=O), ~168 (carboxyl C=O), 160-110 (aromatic carbons), ~56 (methoxy carbon) |

Note: These are predicted values based on typical ranges for similar functional groups and structures.

Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. researchgate.net For 2-(3-fluoro-4-methoxybenzoyl)benzoic acid, this could involve studying reactions such as its synthesis via Friedel-Crafts acylation or its subsequent conversion into other derivatives. google.com

By calculating the potential energy surface for a given reaction, researchers can determine the activation energies and the geometries of transition state structures. nih.gov For instance, modeling the reaction of this molecule with a nucleophile would show the trajectory of the attacking species towards the electrophilic carbonyl carbon. DFT calculations can provide detailed energetic profiles, confirming the feasibility of a proposed mechanism and explaining observed product distributions. researchgate.net

In Silico Approaches for Predicting Chemical Behavior and Interactions

In silico methods encompass a broad range of computational techniques used to predict the physicochemical properties and biological activity of molecules, playing a crucial role in fields like drug discovery. nih.gov For 2-(3-fluoro-4-methoxybenzoyl)benzoic acid, these approaches can predict properties relevant to its behavior in various environments.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the molecule's structural features with a specific biological activity, such as enzyme inhibition. scielo.br Predictive models can also estimate key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help in assessing the molecule's potential as a drug candidate by forecasting its solubility, permeability, and metabolic stability without the need for initial synthesis and testing. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-(3-Fluoro-4-methoxybenzoyl)benzoic acid |

| 2-Benzoylbenzoic acid |

| Benzophenone |

| 2-chloro-4-nitrobenzoic acid |

| 2-methyl-4-nitrobenzoic acid |

| 3-hydroxybenzoic acid |

Research Applications and Utility of 2 3 Fluoro 4 Methoxybenzoyl Benzoic Acid Non Clinical Focus

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Fluorinated organic compounds are crucial in modern chemistry, and the synthesis of these molecules often relies on versatile chemical building blocks. nih.govresearchgate.net Compounds like 2-(3-fluoro-4-methoxybenzoyl)benzoic acid serve as valuable intermediates in the multi-step synthesis of complex molecular targets. evitachem.com The presence of multiple functional groups—a carboxylic acid, a ketone, and an activated aromatic ring—allows for a variety of subsequent chemical transformations.

The synthesis of this intermediate often starts from precursors like 3-fluoro-4-methoxybenzoic acid, which is itself a key building block in medicinal chemistry. evitachem.comossila.com The transformation of these simpler precursors into the more structurally complex 2-(3-fluoro-4-methoxybenzoyl)benzoic acid adds functionality that can be exploited in divergent synthetic pathways.

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. researchgate.net 2-(3-fluoro-4-methoxybenzoyl)benzoic acid can be considered an advanced building block because it already contains a significant portion of a desired final structure, allowing for more efficient and convergent synthetic strategies.

The reactivity of its carboxylic acid group is a key feature. For instance, similar to its precursor 3-fluoro-4-methoxybenzoic acid, it can be converted into a more reactive acyl chloride. ossila.com This transformation activates the molecule for Friedel-Crafts acylation or for reactions with a wide range of nucleophiles to form esters and amides, thereby creating new, more elaborate building blocks for further synthesis. evitachem.comossila.com The presence of the fluorine atom also influences the reactivity of the aromatic ring, potentially enabling nucleophilic aromatic substitution reactions. ossila.com

Benzoic acid derivatives are widely used as ligands in coordination chemistry and for the construction of metal-organic frameworks (MOFs). nih.gov The carboxylate group can effectively coordinate with a variety of metal ions to form stable complexes. For example, 2,4-bis-(triazol-1-yl)benzoic acid has been used to self-assemble novel complexes with zinc and cadmium, demonstrating the utility of this class of compounds as primary ligands. nih.gov

Similarly, 2-(3-fluoro-4-methoxybenzoyl)benzoic acid possesses the necessary structural features to act as a ligand. The carboxylic acid can be deprotonated to form a carboxylate that binds to metal centers. The benzophenone (B1666685) portion of the molecule provides a rigid backbone and the potential for further interactions, such as π-stacking, within a coordinated framework. While specific research on this compound's coordination chemistry is not extensively documented, the known behavior of related molecules, such as 3-fluoro-4-methylbenzoic acid, confirms their role as ligands in creating metal complexes. biosynth.com

| Compound Name | Role in Coordination Chemistry | Reference(s) |

| 2,4-bis-(triazol-1-yl)benzoic acid | Main ligand for self-assembly of Cd(II) and Zn(II) complexes. | nih.gov |

| 3-Fluoro-4-methylbenzoic acid | Used as an organic ligand to create metal complexes. | biosynth.com |

| 2-(3-Fluoro-4-methoxybenzoyl)benzoic acid | Potential to act as a ligand via its carboxylate group. | N/A |

Applications in Materials Science Research

The unique structural characteristics of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid make it a candidate for research in materials science. evitachem.com The combination of a rigid benzophenone core, a reactive carboxylic acid handle, and the electronic influence of the fluoro and methoxy (B1213986) groups can be leveraged to design materials with specific properties.

There is potential for 2-(3-fluoro-4-methoxybenzoyl)benzoic acid to be incorporated into polymeric systems. evitachem.com The carboxylic acid group provides a reactive site for grafting the molecule onto a polymer backbone or for use as a monomer in polymerization reactions, such as polyesterification.

Benzophenone derivatives are known to be grafted onto polymeric chains to act as UV absorbers or to promote photo-induced crosslinking. unimi.it When exposed to UV light, the benzophenone moiety can generate a radical, which can initiate crosslinking reactions and improve the stability of the polymer material. unimi.it Furthermore, benzoic acid and its derivatives have been successfully incorporated into polymer matrices like syndiotactic polystyrene and silicone coatings to modify their properties. mdpi.comkfupm.edu.sa By converting the carboxylic acid of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid into an ester or amide, it could be covalently bonded to various polymers, potentially imparting enhanced thermal stability, UV resistance, or other desirable characteristics derived from its fluorinated benzophenone structure. Fluorinated benzophenones are also used as starting materials in the manufacture of high-performance polymers like Polyaryletherketones (PAEKs). google.comgoogle.com

Benzophenone-based derivatives are increasingly studied for their applications in organic light-emitting diodes (OLEDs), where they can function as host materials or emitters. mdpi.com The benzophenone core provides good thermal stability, a crucial property for optoelectronic devices. mdpi.com The electronic properties of the molecule can be tuned by adding substituents; the electron-withdrawing fluorine atom and electron-donating methoxy group in 2-(3-fluoro-4-methoxybenzoyl)benzoic acid could modulate the energy levels of the molecular orbitals.

While this specific compound has not been detailed in optoelectronic research, related fluorinated benzophenones are used to synthesize host materials for OLEDs through reactions like nucleophilic substitution. mdpi.com Furthermore, metal-organic frameworks built from ligands similar to benzoic acid have been shown to possess excellent optical properties, such as fluorescence, which is fundamental to optoelectronics. nih.gov The rigid, conjugated structure of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid suggests it could be a useful building block for creating larger, conjugated systems suitable for optoelectronic applications.

Use as a Chemical Probe or Reagent in Mechanistic Studies

The study of reaction mechanisms and molecular dynamics often requires molecules with specific features that can be easily monitored. Fluorinated compounds are particularly useful as probes in such studies. The fluorine atom (¹⁹F) is a sensitive NMR nucleus, allowing for precise tracking of the molecule's fate and electronic environment during a chemical process.

Experimental crystal structures of fluorinated benzoic acids have been used as a probe to understand the structural landscape of benzoic acid itself. rsc.org This demonstrates how fluorinated analogues can provide insight into the fundamental properties of parent molecules. In mechanistic studies, a compound like 2-(3-fluoro-4-methoxybenzoyl)benzoic acid could be used to investigate nucleophilic aromatic substitution reactions, with the fluorine atom acting as both a leaving group and an NMR-active reporter. prensipjournals.com The distinct functional groups on the molecule could also be used to study intramolecular interactions and their effect on reactivity or conformation.

Utility in Analytical Chemistry Research (e.g., as a derivatization reagent)

While no specific research has been published on the use of 2-(3-Fluoro-4-methoxybenzoyl)benzoic acid as a derivatization reagent, its chemical structure suggests potential theoretical applications in analytical chemistry. Derivatization is a technique used to convert an analyte into a product of similar structure that is easier to detect and quantify. This is often achieved by introducing a tag that enhances its response to a particular detection method.

Theoretically, the carboxylic acid group of 2-(3-Fluoro-4-methoxybenzoyl)benzoic acid could be used to react with analytes containing hydroxyl or amine functional groups. The presence of the fluorinated and methoxylated benzoyl moiety could then serve as a useful tag for various detection methods.

Potential, Undocumented Applications:

| Analytical Technique | Potential Utility of the Derivatized Analyte |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | The aromatic rings in the compound would provide strong UV absorbance, potentially enhancing the detection of analytes that have poor chromophores. |

| HPLC with Fluorescence Detection | While the native fluorescence of the compound is not documented, the rigid aromatic structure suggests that it could potentially be a fluorescent tag, or be further modified to enhance fluorescence, offering high sensitivity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | After esterification of the carboxylic acid and potential further modification to increase volatility, the compound's specific mass and fragmentation pattern, influenced by the fluorine and methoxy groups, could allow for sensitive and selective detection. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | The compound's structure could be readily ionized, and the presence of the fluorine atom would provide a distinct isotopic pattern, aiding in mass spectral identification and quantification. |

It must be reiterated that the applications described above are purely hypothetical. There is currently no empirical data or research to support the use of 2-(3-Fluoro-4-methoxybenzoyl)benzoic acid for these or any other purposes in analytical chemistry. The development and validation of such methods would require significant future research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 Fluoro 4 Methoxybenzoyl Benzoic Acid Analogues Academic Focus

Impact of Fluoro and Methoxy (B1213986) Substitutions on Molecular Properties and Reactivity

The presence and position of the fluoro and methoxy groups on the benzoyl ring of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid have a profound impact on its electronic properties, conformation, and reactivity.

This substitution pattern creates a unique electronic environment. The electron-withdrawing fluorine can enhance the electrophilicity of the benzoyl carbonyl carbon, making it more susceptible to nucleophilic attack. Simultaneously, the electron-donating methoxy group can modulate this effect and influence the regioselectivity of further aromatic substitutions. The reactivity of the compound is largely centered on the carboxylic acid group, which can be converted into more reactive forms, such as an acyl chloride using thionyl chloride, to facilitate Friedel-Crafts acylation reactions. ossila.com

From a structural standpoint, the small size of the fluorine atom minimizes steric hindrance compared to larger halogens like chlorine, which can be a significant factor in molecular interactions and crystal packing. nih.gov The interplay of these substituents governs the molecule's polarity, solubility, and its potential to engage in specific non-covalent interactions.

Table 1: Predicted Effects of Substituents on Molecular Properties of 2-(3-Fluoro-4-methoxybenzoyl)benzoic Acid

| Functional Group | Position | Electronic Effect | Impact on Reactivity & Properties |

|---|---|---|---|

| Fluoro | 3- (meta) | Strong Inductive (-I) | Increases electrophilicity of the benzoyl ring; potential for halogen bonding. |

| Methoxy | 4- (para) | Strong Resonance (+R) | Donates electron density to the ring, modulating the effect of the fluorine; influences reaction selectivity. |

| Carboxylic Acid | 2'- (ortho) | Electron-withdrawing (-I, -R) | Primary site for reactions like esterification and amidation; influences molecular conformation. |

Correlation between Structural Features and Academic Research Outcomes

The specific arrangement of functional groups in 2-(3-fluoro-4-methoxybenzoyl)benzoic acid directly correlates with outcomes in synthetic and structural chemistry research.

In synthetic applications, the functional groups guide reaction selectivity. The carboxylic acid is the most common reaction site for forming esters, amides, and other derivatives. The electronic nature of the substituted benzoyl ring can affect the rate of these reactions.

Furthermore, under certain basic conditions and in protic solvents like methanol (B129727), highly fluorinated aromatic rings can undergo nucleophilic aromatic substitution (SNAr), where a fluorine atom is displaced by a nucleophile like a methoxy group. acgpubs.org While 2-(3-fluoro-4-methoxybenzoyl)benzoic acid is only mono-fluorinated on that ring, the presence of the electron-withdrawing benzoyl group could potentially activate the ring towards such substitutions under specific experimental conditions, an important consideration for reaction design. The choice of solvent and base is therefore critical in preventing or promoting such side reactions, directly impacting selectivity and yield. acgpubs.org The outcome of glycosylation reactions, for instance, is critically dependent on the reactivity of all partners, including the electronic nature of protecting groups like benzoyl derivatives. researchgate.netresearchgate.net

A key structural feature arising from the fluorine substituent is the capacity for halogen bonding. This is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom. beilstein-journals.orgresearchgate.net The strength of this bond can be significantly increased by the presence of electron-withdrawing groups on the aromatic ring, which enhance the positivity of the σ-hole. researchgate.net

In 2-(3-fluoro-4-methoxybenzoyl)benzoic acid, the fluorine atom can act as a halogen bond donor. Potential acceptors within the molecule (intramolecular) or in neighboring molecules (intermolecular) include the oxygen atoms of the benzoyl carbonyl and the carboxylic acid. These interactions can play a crucial role in determining the solid-state structure (crystal engineering) and in mediating interactions with biological targets like protein receptors. beilstein-journals.org Structure-activity relationship studies on other fluorinated compounds have shown that increased potency can result from halogen bonding interactions between the fluorinated groups and proteins. ossila.com

Rational Design Principles for Modifying 2-(3-Fluoro-4-methoxybenzoyl)benzoic Acid for Specific Research Purposes

The structure of 2-(3-fluoro-4-methoxybenzoyl)benzoic acid serves as a versatile scaffold that can be systematically modified based on rational design principles to achieve specific research goals. nih.govresearchgate.net

Tuning Electronic Properties: The existing fluoro and methoxy groups can be replaced or supplemented with other substituents to fine-tune the electronic landscape of the molecule. For example, replacing the methoxy group with a more strongly electron-donating group could enhance reactivity in certain electrophilic substitution reactions, while adding another electron-withdrawing group could further enhance its halogen bonding potential.

Modulating Biological Activity: For drug discovery research, the core structure can be modified to improve binding affinity to a target enzyme or receptor. sci-hub.senih.gov The carboxylic acid could be converted to an ester or amide to alter solubility and cell permeability. The aromatic rings could be functionalized with groups known to interact with specific amino acid residues in a protein's active site.

Developing Novel Materials: In materials science, modifications could be aimed at altering photophysical properties for applications in organic electronics or creating specific crystal packing arrangements for developing porous materials. The ability to form predictable hydrogen and halogen bonds makes this scaffold attractive for crystal engineering. beilstein-journals.org